molecular formula C23H25N3O2 B11013324 N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11013324
M. Wt: 375.5 g/mol
InChI Key: NZOWOKFKBPLTEC-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinolinecarboxamide core, followed by the introduction of the piperidine ring and the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key considerations include the optimization of reaction conditions, purification methods, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarbinols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

    N-(1-benzyl-4-piperidyl)-N-benzylpropanamide: This compound shares structural similarities with N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide and is used in similar research applications.

    1-benzyl-4-piperidone: Another related compound, often used as a precursor in the synthesis of more complex molecules.

Uniqueness: this compound stands out due to its unique combination of a quinoline ring, a piperidine ring, and a benzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-25-21-10-6-5-9-19(21)20(15-22(25)27)23(28)24-18-11-13-26(14-12-18)16-17-7-3-2-4-8-17/h2-10,15,18H,11-14,16H2,1H3,(H,24,28)

InChI Key

NZOWOKFKBPLTEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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